molecular formula C13H17NO B1401173 (E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone CAS No. 1314412-07-1

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone

Cat. No.: B1401173
CAS No.: 1314412-07-1
M. Wt: 203.28 g/mol
InChI Key: BTYWJYPFUKTSQM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone is a chemical compound offered for research and development purposes. It is characterized by an acrylophenone backbone, a common scaffold in medicinal chemistry, substituted with dimethylamino and methyl groups. The dimethylamino group is a recurring feature in a diverse range of biologically active molecules and FDA-approved drugs, often influencing the solubility, bioavailability, and biological interaction of the compound . This specific structural motif suggests potential for investigation in various scientific fields. Researchers may explore its utility as a synthetic intermediate or building block in organic synthesis, particularly for constructing more complex nitrogen-containing molecules. Its structural features are also suggestive of potential value in pharmaceutical research for the creation of novel therapeutic agents, given that dimethylamine (DMA) derivatives are present in drugs with antimicrobial, anticancer, and central nervous system activities . This product is intended for laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-6-12(11(2)9-10)13(15)7-8-14(3)4/h5-9H,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYWJYPFUKTSQM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Acrylophenone Synthesis

The Mannich reaction is a valuable method for synthesizing β-amino ketones, including acrylophenones. This reaction typically involves the condensation of a ketone, formaldehyde, and an amine.

General Procedure: Typically, a ketone is reacted with paraformaldehyde and dimethylamine hydrochloride in the presence of acetic acid to yield the desired Mannich base. The reaction can be performed under conventional heating or microwave irradiation.

Reaction Conditions and Yields: The reaction conditions, including the solvent, temperature, and reaction time, can influence the yield of the product. Microwave irradiation can reduce reaction times.

  • Solvent: Acetic acid
  • Reactants Ratio: The ratio of polyamine to phenolic compound is within the range of 1:1 to 10:1, more preferably from 2:1 to 4:1. The mole ratio of the polyamine to butyraldehyde is within the range of 1:1 to 10:1, preferably from 2:1 to 4:1.
  • Temperature: The reaction is spontaneous and fairly exothermic; thus, temperature control is necessary.
  • Time: Reaction times vary from 24 to 72 hours under conventional heating and are significantly reduced under microwave irradiation.

Table 1: Mannich Reaction Conditions and Yields for Various Aryl Ketones

Compound Ar Ketone (mmol) Paraformaldehyde (mmol) Dimethylamine hydrochloride (mmol) Acetic acid (mL) Time (hours) Yield (%)
1 C6H5 17 34 17 43 24 62
2 4-CH3C6H4 15 30 15 38 24 33
3 4-CH3OC6H4 13 26 13 33 48 62
4 4-ClC6H4 13 26 13 33 24 25
5 4-FC6H4 14 28 14 35 24 66
6 4-BrC6H4 10 20 10 25 24 30
7 4-HOC6H4 15 30 15 38 72 53

Table 2: Microwave-Assisted Mannich Reaction

Compound Ar Ketone (mmol) Paraformaldehyde (mmol) Dimethylamine hydrochloride (mmol) Microwave Condition P (t)a Crystallization solvent Yield (%)
1 C6H5 4.2 8.4 4.2 70W (60 min) EtOAc/ Et2O 24
2 4-CH3C6H4 3.7 7.4 3.7 70W(120 min) MeOH/ Et2O 28
3 4-CH3OC6H4 3.3 6.6 3.3 70W(100 min) Acetone/ Et2O 26
4 4-ClC6H4 3.2 6.4 3.2 70W(10 min) EtOH/ Et2O 33

Reaction Mechanism

The generally accepted mechanism involves the initial formation of an iminium ion from formaldehyde and dimethylamine, followed by the addition of the ketone enol to the iminium ion.

Chemical Reactions Analysis

Types of Reactions

(E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

DMDAA is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo Michael addition reactions makes it valuable for creating complex molecules.

  • Case Study : A study demonstrated the use of DMDAA in synthesizing novel β-amino ketones through reaction with different nucleophiles. The yields were reported to be high, indicating its effectiveness as a synthetic precursor .

Photochemical Applications

The compound exhibits interesting photochemical properties, making it suitable for applications in photoinitiators for polymerization processes.

  • Photoinitiation : DMDAA can initiate polymerization under UV light, leading to the formation of polymers used in coatings and adhesives.
  • Research Findings : A research article highlighted the efficiency of DMDAA as a photoinitiator in UV-curable systems, showing significant improvements in curing speed and final properties of the polymer films .

Material Science

In material science, DMDAA is explored for its potential in developing advanced materials with specific functionalities.

  • Polymer Composites : DMDAA has been incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Study Insights : Experiments indicated that composites containing DMDAA exhibited improved tensile strength and thermal resistance compared to those without it .

Data Tables

Application AreaSpecific UseFindings/Results
Organic SynthesisIntermediate for β-amino ketonesHigh yields reported in Michael addition reactions
PhotochemistryPhotoinitiator for polymerizationEnhanced curing speed and properties in UV systems
Material SciencePolymer compositesImproved tensile strength and thermal stability

Mechanism of Action

The mechanism of action of (E)-2’,4’-Dimethyl-beta-(dimethylamino)acrylophenone involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Key Contrasts :

  • Substituent Positions: The 2',4'-dimethyl groups in the target compound vs. unsubstituted aryl rings in other Mannich bases.

4′-DMA-7,8-Dihydroxyflavone (4′-DMA-7,8-DHF)

This TrkB receptor agonist () features a 4′-dimethylamino group on a flavonoid scaffold. The electron-donating dimethylamino group enhances binding affinity to TrkB, demonstrating the importance of substituent electronics in receptor interactions. Comparatively, the dimethylamino group in this compound may similarly modulate electronic effects but within a distinct structural framework (acrylophenone vs. flavone).

Key Contrasts :

  • Core Structure: Flavone vs. acrylophenone.
  • Target Specificity: TrkB agonism vs. broad-spectrum antifungal activity.

3-(4-(Dimethylamino)benzylidene)indolin-2-one Derivatives

describes indolin-2-one derivatives with a 4-dimethylamino benzylidene moiety. These compounds act as ligands for α-synuclein, with bioactivity influenced by the dimethylamino group’s electron-donating properties. The target compound’s acrylophenone backbone provides a planar, conjugated system distinct from the non-planar indolin-2-one scaffold, leading to different binding modes and target selectivity .

2',4'-Dimethylacetophenone and Derivatives

–12 describe 2',4'-dimethylacetophenone and its benzophenone analogs, which lack the dimethylamino and α,β-unsaturated groups. The absence of these features results in reduced reactivity and bioactivity compared to the target compound. For example, 4-Acetoxy-2',4'-dimethylbenzophenone (MW 268.31) is structurally inert, primarily serving as a synthetic intermediate rather than a bioactive agent .

Key Contrasts :

  • Functional Groups: Lack of α,β-unsaturated ketone and dimethylamino group.
  • Applications: Limited to industrial synthesis vs.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Bioactivity/Application Reference
This compound Acrylophenone 2',4'-diMe, β-dimethylamino C₁₃H₁₇NO Antifungal (potential)
1-Aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides Acrylophenone Varying aryl, dimethylamino Varies Antifungal
4′-DMA-7,8-DHF Flavone 4′-dimethylamino C₁₆H₁₄N₂O₂ TrkB agonist
3-(4-(Dimethylamino)benzylidene)indolin-2-one Indolin-2-one 4-dimethylamino benzylidene C₁₆H₁₄N₂O α-Synuclein ligands
2',4'-Dimethylacetophenone Acetophenone 2',4'-diMe C₁₀H₁₂O Synthetic intermediate
4,4'-Bis(dimethylamino)benzophenone Benzophenone 4,4'-bis(dimethylamino) C₁₇H₂₀N₂O Photoreactive impurity

Substituent Effects on Bioactivity and Reactivity

  • This effect is mirrored in 4′-DMA-7,8-DHF, where the substituent boosts TrkB binding .
  • Steric Effects : The 2',4'-dimethyl groups in the target compound may hinder enzymatic degradation, extending half-life compared to unsubstituted analogs .
  • Conjugation: The α,β-unsaturated ketone enables conjugation with biological nucleophiles (e.g., thiols), a feature absent in non-conjugated derivatives like 2',4'-dimethylacetophenone .

Biological Activity

(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone is an organic compound that belongs to the class of α,β-unsaturated ketones and is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Overview of Biological Activity

The compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Mannich bases, including derivatives of this compound, have demonstrated antimicrobial effects against various pathogens.
  • Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : The mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Michael Addition Reaction : The α,β-unsaturated carbonyl moiety can undergo Michael addition with thiol groups in proteins, leading to the alkylation of cellular constituents such as glutathione (GSH). This interaction can modulate various cellular pathways and contribute to its anti-inflammatory properties .
  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in GSH metabolism, such as GSH S-transferases and GSH reductase, potentially leading to altered redox states within cells .
  • Signal Transduction Pathways : By inhibiting key signaling pathways like NF-κB and activating Nrf2, this compound can promote the synthesis of protective proteins such as heme oxygenase 1 (HO-1), which plays a role in cellular defense mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial and fungal strains
CytotoxicInduces cell death in specific cancer cell lines
Anti-inflammatoryInhibits NF-κB pathway; promotes Nrf2 activation

Case Studies

  • Antimicrobial Activity : A study evaluated the antifungal properties of Mannich bases derived from this compound. Results indicated enhanced antifungal activity against 15 species compared to standard antifungal agents like amphotericin B. The compounds exhibited 2 to 16 times greater potency against certain fungi .
  • Cytotoxicity Assessment : In a study investigating the cytotoxic effects on human cancer cell lines, this compound was found to significantly inhibit cell proliferation at low micromolar concentrations. This effect was linked to its ability to induce apoptosis through the modulation of apoptotic markers .
  • Mechanistic Insights : Research focusing on the anti-inflammatory effects revealed that treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines in vitro. This was associated with the downregulation of NF-κB target genes, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What are the primary synthetic routes for (E)-2',4'-Dimethyl-β-(dimethylamino)acrylophenone, and how can reaction conditions influence yield and purity?

The compound is synthesized via a Mannich reaction followed by Hoffman elimination . Acetophenone derivatives react with formaldehyde and dimethylaminium chloride in alcohol to form a β-dimethylamino ketone intermediate. Subsequent quaternization (e.g., using methyl iodide) and heating induce elimination, yielding the α,β-unsaturated acrylophenone . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents enhance reaction rates but may require reflux conditions.
  • Temperature control : Excessive heat during elimination can lead to decomposition, reducing purity.
  • Stoichiometry : Excess formaldehyde drives the Mannich reaction but requires neutralization to avoid side products.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : The (E)-configuration is confirmed by coupling constants (Jαβ1216 HzJ_{αβ} \approx 12–16\ \text{Hz}) in 1^1H NMR, while 13^{13}C NMR identifies carbonyl (δ ~190 ppm) and dimethylamino (δ ~40 ppm) groups .
  • X-ray crystallography : Single-crystal analysis resolves the planar geometry of the α,β-unsaturated system and verifies substituent positions (e.g., 2',4'-dimethyl groups) .
  • UV-Vis spectroscopy : Conjugation in the acrylophenone moiety results in strong absorbance near 350 nm, useful for quantifying photophysical properties .

Advanced Research Questions

Q. How do steric and electronic effects of the 2',4'-dimethyl and dimethylamino groups influence reactivity in cross-coupling or cycloaddition reactions?

  • Steric hindrance : The 2',4'-dimethyl groups restrict rotational freedom, favoring regioselectivity in Diels-Alder reactions. For example, the β-(dimethylamino) group acts as an electron donor, activating the α,β-unsaturated carbonyl for nucleophilic attacks .
  • Electronic modulation : The dimethylamino group increases electron density at the β-carbon, enhancing reactivity in Michael additions. Computational studies (DFT) reveal a charge distribution of qβ-carbon=0.25 eq_{\text{β-carbon}} = -0.25\ \text{e}, facilitating electrophilic interactions .

Q. What mechanistic insights explain discrepancies in elimination kinetics during the synthesis of α,β-unsaturated derivatives?

Hoffman elimination kinetics vary due to:

  • Counterion effects : Quaternary ammonium salts with bulkier counterions (e.g., II^- vs. ClCl^-) exhibit slower elimination rates due to steric constraints .
  • Solvent polarity : Protic solvents stabilize transition states via hydrogen bonding, accelerating elimination. Kinetic studies in ethanol show a 20% higher yield compared to DMF .
  • Thermal stability : Decomposition pathways dominate above 120°C, necessitating controlled heating (80–100°C) for optimal conversion .

Q. How can computational methods (e.g., DFT, AIM theory) resolve contradictions in experimental data regarding tautomerism or charge transfer?

  • DFT calculations : Optimized geometries at the B3LYP/6-31G* level validate the (E)-isomer’s stability (ΔG(E)<ΔG(Z)\Delta G_{\text{(E)}} < \Delta G_{\text{(Z)}} by 8–10 kcal/mol) .
  • AIM theory : Electron density topology at bond critical points confirms intramolecular charge transfer (ICT) from the dimethylamino group to the carbonyl, aligning with fluorescence quenching observed in polar solvents .

Q. What strategies mitigate analytical challenges in detecting degradation products or isomers during stability studies?

  • HPLC-MS : Reverse-phase chromatography with a C18 column resolves degradation products (e.g., hydrolyzed ketones or oxidized amines) using a water-acetonitrile gradient .
  • Tandem MS/MS : Fragmentation patterns distinguish isomers (e.g., (E) vs. (Z)) via diagnostic ions at m/zm/z 120 (dimethylamino fragment) and 162 (acrylophenone backbone) .

Methodological Challenges and Contradictions

Q. How can conflicting data on biological activity be reconciled when using this compound as a pharmacophore?

  • Structural analogs : Compare activity of (E)-2',4'-dimethyl derivatives with non-methylated or (Z)-isomers to isolate steric/electronic contributions .
  • Docking studies : Molecular dynamics simulations reveal binding affinity variations due to methyl group positioning in enzyme active sites (e.g., COX-2 inhibition vs. off-target effects) .

Q. What experimental designs address discrepancies in reported photophysical properties (e.g., fluorescence quantum yield)?

  • Solvent screening : Measure emission spectra in solvents of varying polarity (e.g., hexane to DMSO) to assess ICT efficiency .
  • Temperature-dependent studies : Lower temperatures (77 K) reduce non-radiative decay, enhancing quantum yield accuracy .

Applications in Interdisciplinary Research

Q. How is this compound utilized as a precursor for nonlinear optical (NLO) materials?

  • Hyperpolarizability : The conjugated system exhibits high βhyper\beta_{\text{hyper}} values (>200×1030 esu>200 \times 10^{-30}\ \text{esu}), measured via electric-field-induced second harmonic generation (EFISHG) .
  • Crystal engineering : Co-crystallization with acceptors (e.g., TCNQ) enhances NLO response by aligning dipoles in the lattice .

Q. What role does it play in synthesizing heterocyclic compounds for medicinal chemistry?

  • Cyclocondensation : Reacts with thioureas or hydrazines to form thiazoles/pyrazoles, with the dimethylamino group directing ring closure .
  • Case study : A 3-step synthesis of antitumor agents via Michael addition followed by Pd-catalyzed cross-coupling achieved 62% overall yield .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone
Reactant of Route 2
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(E)-2',4'-Dimethyl-beta-(dimethylamino)acrylophenone

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